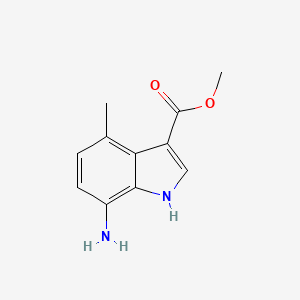

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

methyl 7-amino-4-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C11H12N2O2/c1-6-3-4-8(12)10-9(6)7(5-13-10)11(14)15-2/h3-5,13H,12H2,1-2H3 |

InChI Key |

OSNICVAFMVZZCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CNC2=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Core Indole Synthesis via Fischer Indole Reaction

The Fischer indole synthesis is a cornerstone for constructing indole derivatives. For this target compound, the reaction involves a phenylhydrazine derivative and a ketone precursor to introduce substituents at positions 3, 4, and 7.

- Phenylhydrazine Design : A para-methyl-substituted phenylhydrazine (e.g., 4-methyl-1-nitrophenylhydrazine) reacts with a ketone precursor (e.g., methyl glyoxylate) to form the indole core. The nitro group at position 7 is later reduced to an amino group.

- Reaction Conditions : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) at elevated temperatures (80–120°C).

Nitro Group Reduction to Amino

The nitro group at position 7 is selectively reduced to an amino group under catalytic hydrogenation or reductive conditions.

- Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol or methanol under H₂ (1–3 atm) at 50–80°C.

- Alternative Reduction : Fe/HCl in aqueous ethanol, though less selective and lower yielding.

| Method | Catalyst | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|---|

| H₂/Pd-C | 10% Pd/C | Ethanol | 60°C | 85–90% | High |

| Fe/HCl | Fe powder | HCl/EtOH | 80°C | 60–70% | Moderate |

Alternative Routes: Post-Functionalization

For variants with pre-existing methyl groups, direct functionalization of the indole core may be employed.

A. Electrophilic Amination**:

- Reagents : Aminating agents (e.g., NH₃/NaNO₂ in H₂SO₄) or transition-metal-catalyzed amination.

- Limitations : Requires directing groups (e.g., -NO₂) for regioselectivity.

B. Suzuki-Miyaura Coupling**:

- Application : Introduces amines via cross-coupling with aryl halides.

- Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

| Reaction Type | Reagents | Yield | Position Control |

|---|---|---|---|

| Electrophilic | NH₃, H₂SO₄, 0°C | 50–60% | Moderate |

| Suzuki Coupling | Pd catalyst, boronic acid | 70–80% | High |

Optimization of Esterification

The carboxylic acid intermediate is esterified to the methyl ester under acidic or basic conditions.

| Method | Reagents | Time | Yield | Purity |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, MeOH, reflux | 12–16 hr | 85–90% | >95% |

| Base-Catalyzed | NaH, MeI, THF | 2–4 hr | 70–75% | 90–95% |

- Acid Catalyst : Excess H₂SO₄ (>2 eq) risks demethylation or polymerization.

- Solvent : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but reduce selectivity.

Challenges and Mitigation

- Byproduct Formation : C-Alkylation at the indole 2-position may occur during N-alkylation. Use of bulky bases (e.g., NaH) minimizes this.

- Scale-Up : Sodium hydride poses safety risks; alternative bases (e.g., K₂CO₃) are preferred for large-scale synthesis.

Biological Relevance

While synthesis-focused, the amino and carboxylate groups enable bioactivity. For example:

- Anticancer Potential : Analogous indole-3-carboxylates inhibit kinases via hydrogen bonding with receptor residues.

- Metabolic Stability : The methyl ester enhances lipophilicity for membrane penetration.

Chemical Reactions Analysis

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are valuable in medicinal chemistry.

Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

Medicine: Its potential therapeutic effects are explored in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of Methyl 7-amino-4-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Amino vs. This may increase aqueous solubility and reactivity in nucleophilic reactions .

- Ester Position : The 3-carboxylate group is conserved in many analogs, but its position relative to other substituents (e.g., 2-COOH in the chloro derivative) alters electronic effects on the indole ring .

Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

Biological Activity

Methyl 7-amino-4-methyl-1H-indole-3-carboxylate (MAIM) is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological properties of MAIM, including its synthesis, mechanisms of action, and relevant case studies.

1. Synthesis and Structural Characteristics

MAIM is synthesized through various methods involving the indole framework, which is known for its ability to interact with biological targets effectively. The presence of the amino and carboxylate groups in its structure enhances its solubility and biological activity. The indole moiety is particularly significant as it facilitates penetration across the blood-brain barrier (BBB) and enhances neuroprotective effects .

2. Biological Activities

MAIM exhibits a wide range of biological activities, which can be categorized as follows:

2.1 Anticancer Activity

Research has demonstrated that MAIM possesses significant anticancer properties. In vitro studies have shown that MAIM can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), pancreatic cancer (Panc-1), and lung cancer (A-549) cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest, with reported GI50 values ranging from 29 nM to 78 nM, indicating potent antiproliferative effects .

2.2 Neuroprotective Effects

MAIM has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound exhibits antioxidant activity, which helps mitigate oxidative stress-induced neuronal damage. Studies have shown that MAIM can reduce the levels of reactive oxygen species (ROS) in neuronal cell lines, thereby protecting against neurotoxicity .

2.3 Antimicrobial Activity

The antimicrobial potential of MAIM has also been explored. It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent .

The biological activities of MAIM can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: MAIM has been shown to inhibit key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase (AChE) and tyrosinase .

- Antioxidant Mechanism: The compound acts as a free radical scavenger, reducing oxidative stress in neuronal cells and contributing to its neuroprotective effects .

- Modulation of Signaling Pathways: MAIM influences various signaling pathways associated with cell survival and apoptosis, enhancing its anticancer efficacy .

4.1 In Vitro Studies

A study conducted on MCF-7 breast cancer cells revealed that treatment with MAIM led to a significant decrease in cell viability, with an IC50 value lower than that of standard chemotherapeutic agents like erlotinib .

4.2 Neuroprotection in Animal Models

In animal models of Parkinson's disease, MAIM administration resulted in improved motor function and reduced neuronal loss in dopaminergic pathways, highlighting its potential for treating neurodegenerative disorders .

5. Summary Table of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Neuroprotective | Reduces oxidative stress | |

| Antimicrobial | Inhibits biofilm formation | |

| AChE Inhibition | Enzyme inhibition |

6. Conclusion

This compound is a promising compound with multifaceted biological activities, particularly in anticancer and neuroprotective domains. Its ability to penetrate the blood-brain barrier and exhibit potent inhibitory effects on key enzymes makes it a candidate for further research and potential therapeutic applications. Continued exploration into its mechanisms of action and clinical efficacy will be essential for developing novel treatments based on this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methyl 7-amino-4-methyl-1H-indole-3-carboxylate, and how can reaction conditions be optimized?

- Methodology : A common approach involves condensation reactions using substituted indole precursors. For example, describes a reflux procedure with sodium acetate in acetic acid to synthesize analogous indole carboxylates. Adapting this, the target compound could be synthesized by introducing the 7-amino and 4-methyl groups via selective functionalization of an indole-3-carboxylate precursor. Key parameters include temperature control (reflux at ~120°C), stoichiometric ratios (e.g., 1.1:1 molar ratio of formylating agent to indole core), and purification via recrystallization from DMF/acetic acid mixtures. Monitoring by TLC or HPLC ensures reaction completion .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Methodology : Use a combination of spectroscopic and chromatographic techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., chemical shifts for the 7-amino group at ~6.5 ppm and methyl ester at ~3.8 ppm).

- HPLC-MS : Verify molecular ion peaks (expected m/z ~220 for [M+H]+) and purity (>95%).

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous indole carboxylates in and show mps ranging 140–259°C).

- Elemental Analysis : Validate C, H, N, O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation, particularly regarding amino group orientation?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation of a DCM/methanol mixture. Use SHELXL ( ) for refinement, focusing on:

- Hydrogen bonding : The 7-amino group may form N–H⋯O interactions with the ester carbonyl, stabilizing specific conformations.

- Torsion angles : Compare the dihedral angle between the indole ring and carboxylate group to derivatives in (e.g., orthorhombic Pbcm space group with similar constraints).

- Discrepancy resolution : If data conflicts (e.g., Δ/σ > 0.01), re-examine hydrogen atom placement via difference Fourier maps and apply restraints to thermal parameters .

Q. What strategies address conflicting bioactivity data in structure-activity relationship (SAR) studies involving this compound?

- Methodology :

- Control experiments : Ensure batch-to-batch consistency in synthesis (e.g., highlights purity impacts on bisindole maleimides’ kinase inhibition).

- Dose-response curves : Test across a 10 nM–100 µM range to identify non-linear effects.

- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electron density at the 7-amino group, which may influence binding to targets like kinase domains. Cross-validate with crystallographic data .

Q. How can solvent effects and protonation states be systematically studied for this compound in biological assays?

- Methodology :

- pH-dependent solubility : Use UV-Vis spectroscopy to measure solubility in buffers (pH 4–10). The 7-amino group (pKa ~5–6) may protonate in acidic conditions, altering solubility.

- Solvent polarity : Test DMSO, ethanol, and aqueous mixtures ( uses acetic acid for solubility; adapt for bioassays).

- Molecular dynamics (MD) simulations : Simulate the compound in explicit solvent models (e.g., TIP3P water) to predict aggregation or membrane permeability .

Data Analysis and Optimization

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

- Methodology :

- Non-linear regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report IC50 with 95% confidence intervals.

- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates.

- Cross-validation : Compare with structurally related compounds (e.g., ’s bisindolylmaleimides) to identify substituent-specific trends .

Q. How can crystallization conditions be optimized for this compound to improve diffraction quality?

- Methodology : Screen solvents (e.g., ethanol, acetonitrile) and additives (e.g., glycerol) using sitting-drop vapor diffusion. For orthorhombic systems (as in ), target crystal sizes >0.2 mm. If twinning occurs (common in indole derivatives), use SHELXD for data integration and scaling. Refine with SHELXL using the TWIN/BASF commands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.